Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate
Description
Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate is a synthetic organic compound characterized by a benzene ring substituted with two functional groups: a methyl ester at the para position (4-carbomethoxy) and a (dimethylamino)sulfonyloxy group (4-{[(dimethylamino)sulfonyl]oxy}). This structure combines sulfonate ester and carbamate-like features, which are common in agrochemicals and pharmaceutical intermediates.
Properties
IUPAC Name |
methyl 4-(dimethylsulfamoyloxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-11(2)17(13,14)16-9-6-4-8(5-7-9)10(12)15-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSLISGYVRVNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate typically involves the reaction of 4-hydroxybenzoic acid with dimethylaminosulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications of Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate
This compound, commonly referred to by its chemical structure, is a compound with significant potential in various scientific research applications. This article explores its uses in medicinal chemistry, environmental science, and material science, backed by case studies and data tables.
Chemical Properties and Structure
This compound is characterized by the presence of a sulfonyl group attached to a methyl ester of a benzenecarboxylic acid. Its molecular formula is C₁₁H₁₅N₃O₃S, and it has a molecular weight of approximately 273.32 g/mol. The compound's structure allows for various interactions that are beneficial in different applications.
Anticancer Research
One area where this compound has shown promise is in anticancer research. Studies have indicated that compounds with sulfonyl groups can exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that derivatives of sulfonamide compounds can inhibit tumor growth by interfering with cellular processes such as DNA replication and protein synthesis .
Drug Development
The compound serves as a valuable intermediate in synthesizing pharmaceuticals. It can be modified to create analogs with enhanced biological activity or reduced toxicity profiles. A notable case study involved the synthesis of new sulfonamide derivatives, which displayed improved selectivity against specific cancer types compared to traditional treatments .
Neuropharmacological Studies
This compound has also been investigated for its potential neuroprotective effects. Research indicates that compounds with dimethylamino groups may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems .
Pollution Mitigation
In environmental science, the compound has been studied for its ability to act as a pollutant degradation agent. Its sulfonyl group can facilitate reactions that break down harmful substances in wastewater treatment processes. Case studies have shown its effectiveness in degrading organic pollutants in laboratory settings, leading to reduced toxicity levels in treated water .
Green Chemistry Initiatives
The compound's synthesis aligns with green chemistry principles, emphasizing minimal waste and energy use during production. Research highlights methods for synthesizing this compound using environmentally friendly solvents and catalysts, showcasing its potential for sustainable chemical processes .
Polymer Chemistry
This compound is utilized in developing advanced materials, particularly polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve resistance to environmental stressors, making it suitable for applications in coatings and adhesives .
Nanotechnology
In nanotechnology, the compound plays a role in functionalizing nanoparticles for targeted drug delivery systems. By attaching to nanoparticles, it can enhance their biocompatibility and specificity towards cancer cells, improving therapeutic outcomes while minimizing side effects .
Data Summary Table
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Research | Inhibits tumor growth; effective against cancer cells |
| Drug Development | Synthesis of new derivatives with improved activity | |
| Neuropharmacological Studies | Potential neuroprotective effects | |
| Environmental Science | Pollution Mitigation | Effective degradation of organic pollutants |
| Green Chemistry Initiatives | Sustainable synthesis methods | |
| Material Science | Polymer Chemistry | Improved thermal stability in coatings |
| Nanotechnology | Enhanced drug delivery systems |
Mechanism of Action
The mechanism of action of Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate involves its ability to interact with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The ester group can also undergo hydrolysis, releasing the active carboxylate moiety, which can further interact with biological targets.
Comparison with Similar Compounds
Table 1: Structural Features of Target and Related Compounds
Key Observations:
Sulfonyl Group Variations: The target compound and tolylfluanid/dichlofluanid share a (dimethylamino)sulfonyl moiety. However, the latter two are sulfonamides (N-bound sulfonyl groups), whereas the target compound features a sulfonate ester (O-bound sulfonyl group). This difference impacts stability and reactivity. Fenpyroximate lacks a sulfonyl group but includes a benzoate ester, similar to the target compound’s carbomethoxy group.
Halogenation: Tolylfluanid and dichlofluanid incorporate chlorine and fluorine atoms, enhancing their antifungal activity.
Aromatic Substitution: The target compound’s benzene ring is para-substituted, while fenpyroximate’s pyrazole-phenoxy system introduces steric and electronic complexity for acaricidal action.
Functional and Application Comparisons
Table 2: Functional and Physicochemical Properties
| Property | This compound | Tolylfluanid | Dichlofluanid | Fenpyroximate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~289.3 (estimated) | 347.2 | 333.2 | 421.5 |
| Water Solubility | Likely low (ester/sulfonate) | Insoluble | Insoluble | Low |
| Mode of Action | Unknown (presumed sulfonyl-mediated) | Fungal membrane disruption | Same as tolylfluanid | Mitochondrial electron transport inhibition |
| Regulatory Status | Not classified | Banned in EU (2008) | Banned in EU (2008) | Approved in multiple regions |
Key Findings:
- Bioactivity: Tolylfluanid and dichlofluanid act via fungal membrane disruption, likely due to their sulfonamide-halogen synergy. The target compound’s lack of halogens and sulfonamide linkage may limit its antifungal efficacy but could offer novel mechanisms .
- Applications : While fenpyroximate targets mites via mitochondrial inhibition, the target compound’s ester groups may align it more with herbicide or insecticide intermediates.
Research Implications and Gaps
- Structural analogs like fenpyroximate demonstrate that ester-linked aromatic systems can achieve targeted bioactivity, suggesting avenues for optimization .
Biological Activity
Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate, also known by its CAS number 338396-06-8, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.
- Molecular Formula : C10H13NO5S
- Molecular Weight : 259.28 g/mol
- Synonyms : Methyl 4-[(dimethylsulfamoyl)oxy]benzoate; Benzoic acid, 4-[[(dimethylamino)sulfonyl]oxy]-, methyl ester
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with appropriate amines or alcohols under controlled conditions. Characterization methods such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) are employed to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In a study involving various synthesized complexes derived from similar sulfonamide structures, several compounds demonstrated effective inhibition against common bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 20 | 100 |
These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity. The compound was tested against various fungal pathogens, including Candida albicans and Aspergillus niger. Results indicated a notable reduction in fungal growth at specific concentrations.
| Fungal Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Candida albicans | 16 | 50 |
| Aspergillus niger | 14 | 50 |
Anti-inflammatory and Analgesic Properties
The compound's anti-inflammatory effects were evaluated through in vivo models where inflammation was induced. The administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups.
In analgesic assays, the compound demonstrated efficacy in reducing pain responses in animal models subjected to pain stimuli. The results indicated that it could serve as an alternative analgesic agent with potentially fewer side effects than conventional pain medications.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comprehensive study published in EurekaSelect highlighted the synthesis of various sulfonamide derivatives, including this compound. The study concluded that these compounds possess promising antibacterial and antifungal activities suitable for further therapeutic exploration .
- Anti-inflammatory Effects : Research conducted on similar compounds showed that those with sulfonamide groups exhibited significant anti-inflammatory activity in animal models, making them potential candidates for treating inflammatory diseases .
- Analgesic Properties : Another study indicated that compounds with similar chemical structures had pronounced analgesic effects when tested in pain models, suggesting a mechanism that warrants further investigation for clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
